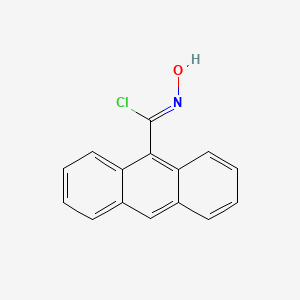

alpha-Chloro-9-anthraldoxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Alpha-Chloro-9-anthraldoxime can be synthesized through a multi-step reaction starting from 9-anthraldehyde . The synthetic route involves the following steps:

Análisis De Reacciones Químicas

Alpha-Chloro-9-anthraldoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of alpha-Chloro-9-anthraldoxime can be categorized into several domains:

Organic Chemistry

- Intermediate for Synthesis : It serves as a precursor in the synthesis of various organic compounds, including heterocycles and nitriles. Its ability to undergo oxidation and reduction reactions allows for the generation of diverse functionalized products.

- Reactivity : The chloro group can be substituted by nucleophiles, facilitating the formation of new compounds with tailored properties.

Biological Research

- Bioactive Compounds : Derivatives of this compound have been studied for their potential antimicrobial and anticancer activities. Research indicates that certain derivatives exhibit significant activity against various bacterial strains and cancer cell lines.

- Mechanism of Action : The compound may act as an electrophile due to the presence of the chlorine atom, allowing it to interact with biological nucleophiles. This interaction can influence cellular pathways and lead to therapeutic effects.

Medicinal Chemistry

- Drug Development : There is ongoing research into its derivatives for potential therapeutic applications in treating infections and cancers. Studies have shown promising results in vitro, warranting further investigation into their efficacy and safety profiles.

Industrial Applications

- Dyes and Pigments : this compound is also utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Chemistry | Intermediate for synthesizing heterocycles and nitriles | Synthesis pathways leading to novel compounds |

| Biological Research | Antimicrobial and anticancer properties | In vitro studies showing activity against pathogens |

| Medicinal Chemistry | Potential drug candidates for infections and cancer treatment | Ongoing studies on derivative efficacy |

| Industrial Applications | Used in dye and pigment production | Commercial applications in textile industry |

Case Studies

-

Antimicrobial Activity :

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, which was confirmed through biochemical assays. -

Anticancer Properties :

Research published in a peer-reviewed journal highlighted the cytotoxic effects of specific derivatives on human cancer cell lines. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis induction, providing insights into the compound's potential as an anticancer agent. -

Synthesis Innovations :

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound derivatives. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times while enhancing yields.

Mecanismo De Acción

The mechanism of action of alpha-Chloro-9-anthraldoxime involves its interaction with molecular targets and pathways in biological systems . The oxime group can form stable complexes with metal ions, which may play a role in its biological activity . Additionally, the chloro group can participate in nucleophilic substitution reactions, leading to the formation of bioactive compounds .

Comparación Con Compuestos Similares

Alpha-Chloro-9-anthraldoxime can be compared with other similar compounds, such as:

9-Anthraldehyde oxime: This compound lacks the chloro group and has different reactivity and applications.

9-Anthracenecarboximidoyl chloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties.

Actividad Biológica

Alpha-Chloro-9-anthraldoxime is an organic compound belonging to the class of anthracene derivatives. Its unique structure, characterized by a hydroxy group and a carboximidoyl chloride group, has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of anthracene-9-carboxylic acid with hydroxylamine hydrochloride in the presence of dehydrating agents like thionyl chloride. This process yields the final product after hydrolysis of an intermediate compound. The synthesis can be optimized for yield and purity, making it suitable for various applications in scientific research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism involves the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways. The ability to selectively target cancer cells while sparing normal cells presents a promising avenue for cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Covalent Bond Formation : The hydroxy and carboximidoyl chloride groups can form covalent bonds with nucleophilic sites on biomolecules, altering their function.

- Reactive Oxygen Species Generation : The compound can generate ROS, leading to oxidative stress that affects cellular functions and promotes apoptosis in cancer cells.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1: Antimicrobial Efficacy | Demonstrated effectiveness against E. coli and S. aureus | Supports potential use as an antibacterial agent |

| Study 2: Anticancer Activity | Induced apoptosis in breast cancer cell lines | Suggests therapeutic potential in oncology |

| Study 3: Mechanistic Insights | Identified ROS generation as a key mechanism | Highlights the importance of oxidative stress in cancer treatment |

Comparison with Similar Compounds

This compound is compared with other anthracene derivatives to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Hydroxy & carboximidoyl chloride groups | Antimicrobial, anticancer |

| Anthracene-9-carboxylic acid | Lacks chlorinated side chain | Limited biological activity |

| Anthraquinone | Oxidation product | Stronger oxidative properties but less selective |

Propiedades

IUPAC Name |

(9Z)-N-hydroxyanthracene-9-carboximidoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-15(17-18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,18H/b17-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCKUONLZVGZKH-ICFOKQHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=NO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C(=N/O)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.